4-Fluoro-1-iodo-2-(trifluoromethyl)benzene
Overview
Description
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3F4I . It is a versatile building block in 18 F radiochemistry and is used in various transition metal-mediated C-C and C-N cross-coupling reactions .
Synthesis Analysis
The synthesis of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene involves nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis
The molecular structure of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene can be represented by the SMILES stringFc1ccc(I)cc1C(F)(F)F
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene undergoes cross-coupling reaction with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene .Physical And Chemical Properties Analysis
The molecular weight of 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is 290.00 g/mol . It has a complexity of 156 and a topological polar surface area of 0 Ų .Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves various chemical reactions, including vapor-phase reactions .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
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Synthesis of Fluorotriphenylene Derivatives
- Field : Organic Chemistry .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the preparation of fluorotriphenylene derivatives .
- Method : The synthesis involves a cross-coupling reaction of 4-fluoroiodobenzene with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene .
- Results : The outcome of this process is the production of fluorotriphenylene derivatives .
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Protection of Crops from Pests
- Field : Agrochemical Industry .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are used in the protection of crops from pests .
- Method : The synthesis involves various chemical reactions, including vapor-phase reactions .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
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Synthesis of Fluorotriphenylene Derivatives
- Field : Organic Chemistry .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the preparation of fluorotriphenylene derivatives .
- Method : The synthesis involves a cross-coupling reaction of 4-fluoroiodobenzene with potassium pentafluorophenyltrifluoroborate in the presence of different palladium catalysts and silver oxide in toluene .
- Results : The outcome of this process is the production of fluorotriphenylene derivatives .
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Synthesis of Herbicides
- Field : Agrochemical Industry .
- Application : A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron .
- Method : It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
- Results : The outcome of this process is the production of the herbicide fluometuron .
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Radiochemistry
- Field : Radiochemistry .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is a versatile building block in 18F radiochemistry .
- Method : It is used in various transition metal-mediated C-C and C-N cross-coupling reactions .
- Results : The outcome of this process is the production of various compounds used in radiochemistry .
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Synthesis of Fluorinated Organic Chemicals
- Field : Organic Chemistry .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of fluorinated organic chemicals .
- Method : The synthesis involves coupling an aromatic halide and trifluoromethyl iodide in the presence of a copper catalyst .
- Results : The outcome of this process is the production of various fluorinated organic chemicals .
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Preparation of Pesticides and Pharmaceuticals
- Field : Agrochemical and Pharmaceutical Industries .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the preparation of pesticides and pharmaceuticals .
- Method : The preparation involves various chemical reactions .
- Results : The outcome of this process is the production of various pesticides and pharmaceuticals .
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Synthesis of Fluorinated Compounds
- Field : Organic Chemistry .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of fluorinated compounds .
- Method : The synthesis involves reacting benzotrichloride with hydrogen fluoride in a pressurized reactor .
- Results : The outcome of this process is the production of various fluorinated compounds .
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Synthesis of Fluorinated Solvents
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Synthesis of Fluorinated Dyes
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Synthesis of Fluorinated Functional Materials
- Field : Material Science .
- Application : 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene is used in the synthesis of fluorinated functional materials .
- Method : The synthesis involves various chemical reactions .
- Results : The outcome of this process is the production of various fluorinated functional materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-1-iodo-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFPMXMCSCGJLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660018 | |
Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |
CAS RN |
41860-65-5 | |
Record name | 4-Fluoro-1-iodo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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